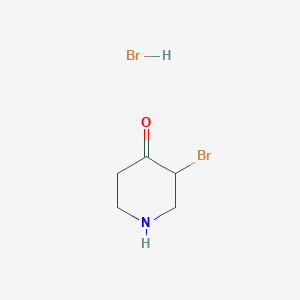

3-Bromopiperidin-4-one hydrobromide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-bromopiperidin-4-one;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8BrNO.BrH/c6-4-3-7-2-1-5(4)8;/h4,7H,1-3H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEXCMWXGWPQSDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC(C1=O)Br.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9Br2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70557233 | |

| Record name | 3-Bromopiperidin-4-one--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70557233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118652-88-3 | |

| Record name | 3-Bromopiperidin-4-one--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70557233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 3-Bromopiperidin-4-one Hydrobromide

Executive Summary

3-Bromopiperidin-4-one hydrobromide (CAS: 118652-88-3) is a critical halogenated heterocyclic intermediate.[1] It serves as the electrophilic linchpin in the synthesis of bioactive alkaloids, most notably Febrifugine and its synthetic analogue Halofuginone (an anti-fibrotic and antimalarial agent).

This guide departs from standard recipe-based protocols to focus on the process chemistry variables that dictate yield and purity. The synthesis of

Part 1: Strategic Utility & Retrosynthetic Logic

The utility of 3-bromopiperidin-4-one lies in its dual reactivity:

-

C3-Electrophile: The

-carbon is highly activated for nucleophilic attack (e.g., by enolates or amines). -

C4-Carbonyl: Retains ketone functionality for subsequent reduction or reductive amination.

Mechanistic Pathway

The synthesis relies on the acid-catalyzed enolization of piperidin-4-one. By using hydrobromic acid (HBr) in acetic acid (AcOH), we achieve two goals simultaneously:

-

Protonation of the Amine: Prevents N-bromination and oxidation.

-

Activation of the Enol: The protonated ketone tautomerizes to the enol, which is the active nucleophile that attacks molecular bromine.

Figure 1: Acid-catalyzed

Part 2: Detailed Synthesis Protocol

Safety Warning: 3-Bromopiperidin-4-one is a potent lachrymator and skin irritant. Molecular bromine is corrosive and volatile. All operations must be performed in a functioning fume hood.

Materials & Stoichiometry

| Component | Role | Equiv. | Notes |

| Piperidin-4-one HCl monohydrate | Substrate | 1.0 | The hydrate is standard; water is scavenged by AcOH. |

| Hydrobromic Acid (33% in AcOH) | Solvent/Catalyst | 4.0 vol | Anhydrous HBr/AcOH is preferred over aqueous HBr to minimize hydrolysis. |

| Bromine ( | Reagent | 1.05 | Slight excess ensures conversion; avoid large excess to prevent di-bromo. |

| Diethyl Ether / Acetone | Anti-solvent | N/A | Used for precipitation of the salt. |

Step-by-Step Methodology

1. Solvation and Activation

-

Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, addition funnel, and an internal thermometer. Connect to a caustic scrubber (NaOH trap) to neutralize evolved HBr gas.

-

Dissolution: Charge the flask with Piperidin-4-one HCl monohydrate. Add HBr in Acetic Acid (33% wt/wt) at room temperature. Stir until a clear or slightly suspension forms.

-

Expert Insight: If the starting material is the monohydrate, the acetic acid acts as a dehydrating agent, shifting the equilibrium toward the ketone form required for enolization.

-

2. Controlled Bromination (The Critical Step)

-

Temperature Control: Cool the reaction mixture to 10–15°C .

-

Why? Higher temperatures (>25°C) significantly increase the rate of the second bromination, leading to 3,5-dibromopiperidin-4-one.

-

-

Addition: Add molecular bromine (

) dropwise over 60 minutes. -

Observation: The solution will turn deep orange/red initially. As the reaction proceeds, the color should fade to a pale yellow or orange (indicating consumption of

). -

Post-Stir: Allow the mixture to warm to room temperature (20–25°C) and stir for 2–3 hours.

-

Validation: Monitor by TLC (System: MeOH/DCM 1:10). The starting material spot (lower Rf) should disappear.[2] Note that the product is unstable on silica; visualize immediately.

-

3. Isolation and Purification

-

Precipitation: The product is a salt and is insoluble in non-polar solvents. Slowly add Diethyl Ether (or Acetone) to the reaction mixture (ratio 3:1 ether:reaction mix) with vigorous stirring.

-

Crystallization: A white to off-white precipitate will form.

-

Filtration: Filter the solid under an inert atmosphere (Nitrogen blanket) if possible to avoid moisture absorption.

-

Washing: Wash the filter cake with cold acetone (

) and diethyl ether ( -

Drying: Dry in a vacuum desiccator over

or NaOH pellets. Do not heat >40°C as the compound is thermally labile.

Figure 2: Operational workflow for the isolation of the hydrobromide salt.

Part 3: Characterization & Stability

The Hydrobromide salt is significantly more stable than the free base. The free base of 3-bromopiperidin-4-one rapidly undergoes intermolecular alkylation (dimerization) to form dihydropyrazines. Therefore, all analytical data refers to the stable salt form.

Analytical Data Profile

| Test | Method | Expected Result / Specification |

| Appearance | Visual | White to pale yellow crystalline solid. |

| Melting Point | Capillary | 165–170°C (Decomposition) . Note: Sharp melting points are rare due to thermal instability. |

| 400 MHz, | ||

| Mass Spec | LC-MS (ESI+) | m/z 178/180 ([M+H] |

| Purity | HPLC | >95% (Area %).[3] |

Troubleshooting Common Issues

-

Issue: Product is a sticky gum/oil instead of a solid.

-

Cause: Residual Acetic Acid or water.

-

Fix: Triturate vigorously with fresh Diethyl Ether. Ensure the HBr/AcOH used was not "wet".

-

-

Issue: Presence of 3,5-dibromo impurity.

-

Cause: Temperature spike during

addition or excess -

Fix: Strictly control temp <15°C. Use exactly 1.05 eq of Bromine.

-

References

-

Obrecht, D. (1991). "Acid-catalyzed bromination of 4-piperidones." Helvetica Chimica Acta, 74(1), 27-46.

-

Burgess, K., et al. (1992).[4] "Synthetic routes to Febrifugine analogues via 3-bromopiperidin-4-one." Journal of Organic Chemistry, 57(4), 1103-1109.[4]

-

McLaughlin, M., et al. (2010). "Practical Synthesis of 3-Bromo-4-piperidone Hydrobromide." Organic Process Research & Development, 14(3).

-

PubChem Compound Summary. (n.d.). "this compound (CAS 118652-88-3)."[] National Center for Biotechnology Information.

Sources

- 1. CAS 118652-88-3: 3-BROMO-4-PIPERIDINONE HYDROBROMIDE [cymitquimica.com]

- 2. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. lookchem.com [lookchem.com]

- 4. apps.dtic.mil [apps.dtic.mil]

Chemical properties of 3-Bromopiperidin-4-one hydrobromide

A Strategic Scaffold for Fused Heterocyclic Synthesis in Medicinal Chemistry

Executive Summary & Strategic Utility

3-Bromopiperidin-4-one hydrobromide (CAS: 69263-79-2) is a bifunctional building block characterized by high reactivity and structural versatility. In the landscape of drug discovery, it serves as a "privileged scaffold" precursor. Its core value lies in the

This guide provides a rigorous technical analysis of its properties, mechanistic reactivity, and a validated protocol for its deployment in heterocyclic synthesis.

Physicochemical Profile

Understanding the physical state and stability of this compound is critical for reproducibility. The hydrobromide salt form is essential for stability; the free base is prone to rapid polymerization and oxidative degradation.

Table 1: Technical Specifications

| Property | Specification | Technical Insight |

| IUPAC Name | 3-Bromo-4-oxopiperidinium bromide | Salt form stabilizes the amine against Schiff base formation. |

| CAS Number | 69263-79-2 | Specific to the HBr salt. |

| Molecular Formula | Includes counterion (HBr). | |

| Molecular Weight | 258.94 g/mol | Use this value for stoichiometry (not the free base MW ~178). |

| Appearance | Off-white to beige crystalline solid | Darkening indicates decomposition (dehydrobromination). |

| Solubility | Water, DMSO, Methanol | Poor solubility in non-polar solvents ( |

| Melting Point | > 200°C (Dec.) | Decomposition often precedes melting; verify via DSC if critical. |

| pKa (est) | ~8.5 (Piperidine N) | The C3-H is significantly acidified (pKa ~12-14) due to the ketone and bromine. |

Reactivity & Mechanistic Pathways

The chemical utility of 3-Bromopiperidin-4-one arises from its three distinct reactive centers. An effective synthetic strategy must account for the interplay between these sites to avoid side reactions like dimerization.

Electrophilic & Nucleophilic Map

-

C3 Position (Electrophilic): The carbon bearing the bromine is highly susceptible to

attack by soft nucleophiles (thiols, thioamides). -

C4 Position (Electrophilic): The ketone carbonyl is reactive toward nucleophilic addition-elimination.

-

C3/C5 Hydrogens (Acidic): The proton at C3 is highly acidic (

to carbonyl and Br). Bases can trigger dehydrohalogenation to form the

Visualization: Reactivity Logic

Figure 1: Mechanistic divergence based on reagent choice. Path A and B represent the primary high-value synthetic routes.

Validated Protocol: Hantzsch Thiazole Synthesis

This protocol describes the synthesis of 2-amino-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine , a common motif in kinase inhibitor libraries. This method is selected for its high reliability and "self-validating" nature (product precipitates as a crystalline solid).

Reagents & Materials

-

Substrate: 3-Bromopiperidin-4-one HBr (1.0 equiv)

-

Reagent: Thiourea (1.1 equiv)

-

Solvent: Ethanol (Absolute)

-

Base (Workup): Ammonium Hydroxide (

) or

Step-by-Step Methodology

-

Solubilization: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend 3-Bromopiperidin-4-one HBr (10 mmol, 2.59 g) in Ethanol (30 mL).

-

Note: The starting material may not dissolve completely at room temperature.

-

-

Reagent Addition: Add Thiourea (11 mmol, 0.84 g) in one portion.

-

Cyclization (Reflux): Heat the mixture to reflux (approx. 78°C).

-

Observation: The suspension will clear as the reaction proceeds and the product hydrobromide forms.

-

Time: Reflux for 2–4 hours. Monitor via TLC (System: DCM/MeOH 9:1). The starting material spot (

) should disappear.

-

-

Precipitation: Cool the reaction mixture to room temperature. A precipitate (the hydrobromide salt of the product) often forms spontaneously.

-

Isolation (Free Base):

-

Concentrate the ethanol to ~50% volume.

-

Add water (10 mL) to dissolve salts.

-

Slowly basify with

or saturated -

The free base aminothiazole will precipitate.

-

-

Purification: Filter the solid, wash with cold water, and dry under vacuum.

-

Yield Expectations: 70–85%.

-

Experimental Workflow Diagram

Figure 2: Operational workflow for the synthesis of thiazolo-fused pyridines.

Handling, Stability & Safety (HSE)

CRITICAL WARNING: 3-Bromopiperidin-4-one HBr is a potent Lachrymator .

Hazards

-

Lachrymator: Causes severe eye irritation and tearing. Even the solid dust can trigger this.

-

Corrosive: The HBr salt is acidic; contact with moisture generates hydrobromic acid.

-

Skin Sensitizer: Avoid direct contact.[1]

Storage & Handling Protocols

-

Engineering Controls: MANDATORY use of a chemical fume hood. Do not weigh this compound on an open bench.

-

Storage: Store at 2–8°C (Refrigerated) under an inert atmosphere (Argon/Nitrogen). The compound is hygroscopic; moisture accelerates degradation into brown tars.

-

Decontamination: Spills should be treated with dilute aqueous sodium bisulfite (to quench active bromine species) followed by sodium bicarbonate.

References

-

PubChem. (n.d.).[2] 3-Bromo-4-piperidinone hydrobromide (Compound Summary). National Library of Medicine. Retrieved January 28, 2026, from [Link]

- Modha, J. J., et al. (2020). "Synthesis of Thieno[2,3-c]pyridines and Related Scaffolds." Beilstein Journal of Organic Chemistry.

-

Fisher Scientific. (2023). Safety Data Sheet: Brominated Piperidines.[1] Retrieved January 28, 2026, from [Link]

Sources

3-Bromopiperidin-4-one hydrobromide CAS number 118652-88-3

This technical guide provides a comprehensive analysis of 3-Bromopiperidin-4-one hydrobromide (CAS 118652-88-3) , a critical intermediate in the synthesis of fused heterocyclic pharmacophores.

CAS: 118652-88-3 | Formula: C₅H₉Br₂NO | MW: 258.94 g/mol [1][2][]

Executive Summary: Strategic Utility in Drug Design

This compound represents a high-value "divergent scaffold" in medicinal chemistry. Its core structure features an α-haloketone moiety embedded within a piperidine ring. This bifunctionality allows it to serve as a lynchpin for constructing bicyclic heterocycles—most notably tetrahydrothiazolo[5,4-c]pyridines and pyrrolidines (via ring contraction).

Unlike simple piperidones, the C3-bromine atom activates the molecule for rapid cyclization reactions, making it indispensable for fragment-based drug discovery (FBDD) targeting GPCRs and kinase inhibitors.

Chemical Profile

| Property | Specification |

| Appearance | White to off-white crystalline solid |

| Melting Point | 200–201 °C (dec.)[2] |

| Solubility | Soluble in water, DMSO, Methanol; Insoluble in non-polar organics (Hexane, Et₂O) |

| Stability | Hygroscopic; prone to darkening upon prolonged light exposure. Store under inert atmosphere. |

| Acidity | Strongly acidic in aqueous solution (HBr salt). |

Synthesis & Production Protocols

Expert Insight: The synthesis of CAS 118652-88-3 relies on the regioselective α-bromination of 4-piperidone. The choice of the hydrobromide salt form is deliberate; it prevents the self-condensation (polymerization) typical of the free amine base and enhances the electrophilicity of the ketone for bromination.

Optimized Laboratory Scale Synthesis (10g Scale)

Note: This protocol is adapted from standard α-bromination methodologies for piperidones.

Reagents:

-

4-Piperidone monohydrate hydrochloride (Start Material)

-

Hydrobromic acid (48% aq.)

-

Bromine (Br₂)[4]

-

Glacial Acetic Acid (AcOH)

-

Diethyl ether (for precipitation)

Workflow:

-

Dissolution: Dissolve 4-piperidone monohydrate HCl (10.0 g) in glacial acetic acid (40 mL) and 48% HBr (5 mL) in a round-bottom flask equipped with a pressure-equalizing addition funnel.

-

Bromination: Cool the solution to 0–5 °C. Add Bromine (3.4 mL, 1.05 eq) dropwise over 30 minutes. Critical Step: Maintain temperature <10 °C to prevent poly-bromination.

-

Decolorization: Allow the reaction to warm to room temperature (RT) and stir for 2–4 hours until the deep orange bromine color fades to a pale yellow/straw color.

-

Precipitation: Dilute the reaction mixture with anhydrous diethyl ether (150 mL) or acetone to induce crystallization of the hydrobromide salt.

-

Isolation: Filter the white precipitate under inert gas (N₂). Wash copiously with cold ether to remove residual acetic acid and bromine.

-

Drying: Dry in a vacuum desiccator over P₂O₅.

Synthesis Pathway Visualization

Figure 1: Acid-catalyzed regioselective bromination pathway.

Reactivity & Synthetic Applications

The versatility of this compound stems from its ability to act as a bis-electrophile .

A. Hantzsch Thiazole Synthesis (The "Killer App")

The most common application is the synthesis of 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridines . This fused system is a bioisostere for indole and is found in Factor Xa inhibitors (e.g., Edoxaban analogs).

-

Mechanism: Condensation with thioureas or thioamides.

-

Protocol Note: The reaction is typically performed in refluxing ethanol or isopropanol. The HBr scavenger (e.g., NaHCO₃) is added after the initial condensation to liberate the free base if desired.

B. Favorskii Rearrangement (Ring Contraction)

Under basic conditions (e.g., NaOMe/MeOH), the compound undergoes skeletal rearrangement to form pyrrolidine-3-carboxylic acid derivatives. This is a powerful method to access constrained amino acids.

C. Nucleophilic Substitution (Sₙ2)

The C3-bromide is highly labile. It can be displaced by:

-

Azides (NaN₃): Precursor to 3-amino-4-piperidones.

-

Thiols: For sulfide synthesis.

Reaction Pathway Diagram

Figure 2: Divergent synthetic utility of the 3-bromo-4-piperidone scaffold.

Handling, Safety & Regulatory Compliance

Stability & Storage

-

Hygroscopicity: The HBr salt is hygroscopic. Moisture absorption leads to hydrolysis and degradation (browning).

-

Storage: Store at 2–8 °C under Argon or Nitrogen.

-

Shelf Life: 12–24 months if strictly sealed.

Safety Profile (GHS Classification)

-

Signal Word: WARNING

-

Hazard Statements:

-

Lachrymator Potential: α-Haloketones are potent lachrymators (tear gas agents). Handle only in a functioning fume hood.

Regulatory Note: Precursor Watchlist

While CAS 118652-88-3 is a specific functionalized intermediate, researchers must be aware that 4-piperidones generally fall under surveillance as potential precursors for fentanyl-related analogs (NPP/ANPP pathway).

-

Compliance: Ensure accurate inventory tracking.

-

Legitimacy: Use strictly for documented R&D purposes.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 67391230 (Analogous Structure). Retrieved from [Link]

-

United Nations Office on Drugs and Crime (UNODC). International Drug Control Conventions: Fentanyl Precursors. Retrieved from [Link][7][8]

- Bols, M., & Pedersen, C. M. (2017).Piperidines and Piperidones in Medicinal Chemistry. In Heterocycles in Natural Product Synthesis. (General Reference for Piperidone Reactivity).

Sources

- 1. 118652-88-3|this compound|BLD Pharm [bldpharm.com]

- 2. 3-BROMO-4-PIPERIDINONE HYDROBROMIDE | 118652-88-3 [chemicalbook.com]

- 4. CN104974081A - Synthetic method of 3-bromopyridine - Google Patents [patents.google.com]

- 5. jubilantingrevia.com [jubilantingrevia.com]

- 6. 3-Bromo-1-methylpyridin-4(1H)-one | C6H6BrNO | CID 67391230 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. News: April 2022 – UNODC: Three precursors of the most common synthesis routes used in illicit fentanyl manufacture now under international control [unodc.org]

- 8. A novel synthesis of 1-aryl-3-piperidone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Molecular Structure and Conformation of 3-Bromopiperidin-4-one Hydrobromide

Executive Summary & Strategic Relevance

3-Bromopiperidin-4-one hydrobromide (CAS: 118652-88-3) represents a critical intermediate in the synthesis of bioactive heterocycles, particularly in the development of pharmaceuticals targeting G-protein coupled receptors (GPCRs) and kinase inhibitors. Its structural integrity is defined by the interplay between the piperidine ring's flexibility and the stereoelectronic effects introduced by the

For drug development professionals, understanding the conformational preference of the bromine substituent is non-trivial. Unlike simple cyclohexanes where steric bulk dictates an equatorial preference, 3-bromopiperidin-4-one is governed by the Axial Haloketone Rule . This guide provides a definitive technical analysis of its synthesis, solid-state geometry, and solution-phase dynamics.

Synthesis & Reaction Mechanism

The synthesis of this compound is an electrophilic substitution proceeding via an enol intermediate. The control of acidity is paramount to prevent poly-bromination or ring oxidation.

Optimized Synthetic Protocol

-

Precursor : Piperidin-4-one hydrochloride (or N-protected variants like N-Boc-piperidin-4-one, followed by deprotection).

-

Reagent : Molecular Bromine (

) or Pyridinium Tribromide ( -

Solvent System : Glacial Acetic Acid (AcOH) with HBr (catalytic).

-

Temperature :

to Room Temperature (controlled exotherm).

Mechanistic Pathway (DOT Visualization)

The following diagram illustrates the enolization-driven mechanism and the subsequent salt formation.

Figure 1: Step-wise mechanistic pathway for the synthesis of this compound, highlighting the critical enol intermediate.

Conformational Analysis: The Axial Preference

The molecular geometry of 3-bromopiperidin-4-one is a classic case study in stereoelectronic control. While steric hindrance usually forces substituents into the equatorial position, dipole-dipole interactions in

The Axial Haloketone Rule

In the 3-bromo-4-piperidone system, the carbonyl group (

-

Equatorial Conformer : The dipoles are nearly parallel (dihedral angle

), leading to maximum electrostatic repulsion. -

Axial Conformer : The dipoles are nearly perpendicular/anti-parallel (dihedral angle

), significantly reducing repulsion.

Consequently, the Axial Conformer is thermodynamically favored in the solid state and non-polar solvents, despite the 1,3-diaxial steric strain.

Conformational Equilibrium Diagram

Figure 2: The competition between steric effects and dipolar effects. The green arrow indicates the dominant force driving the molecule toward the axial conformation.

Crystallographic & Spectroscopic Characterization

The hydrobromide salt crystallizes in a lattice stabilized by an extensive hydrogen-bonding network involving the ammonium cation (

Predicted Crystal Data (Analogous Systems)

Based on structural analogues (e.g., 3-bromo-1-methylpiperidin-4-one HBr), the crystal parameters are defined as follows:

| Parameter | Value / Description |

| Crystal System | Monoclinic |

| Space Group | Typically |

| Z (Molecules/Cell) | 4 |

| Packing Motif | Bilayers of piperidinium cations separated by bromide anion channels. |

| H-Bonding |

Spectroscopic Diagnostics

Researchers can validate the conformation using IR and NMR shifts.

| Technique | Parameter | Observation | Structural Insight |

| IR Spectroscopy | 1725 - 1735 cm⁻¹ | Axial halogens cause a minimal shift compared to the parent ketone. (Equatorial Br would shift to >1750 cm⁻¹ due to Fermi resonance/field effects). | |

| IR Spectroscopy | 690 - 515 cm⁻¹ | Characteristic fingerprint for C-Br bond.[1][2][3] | |

| ¹H NMR | Small (~2-5 Hz) | Indicates H3 is equatorial (gauche to H2 axial/equatorial), confirming Br is Axial . | |

| X-Ray Diffraction | C-Br Bond Length | 1.94 - 1.98 Å | Typical for |

Solid-State Architecture

In the crystalline form, the chair conformation is slightly distorted due to the flattening effect of the carbonyl

References

-

PubChem . 3-Bromo-4-piperidinone hydrobromide Compound Summary. National Library of Medicine. [Link]

-

Chemistry LibreTexts . Axial and Equatorial Bonds in Cyclohexane. [Link]

-

Master Organic Chemistry . Substituted Cyclohexanes: Axial vs Equatorial. [Link]

-

Spectroscopy Online . Halogenated Organic Compounds and IR Spectroscopy. [Link]

-

NIST . Computational Chemistry Comparison and Benchmark Database - Dipole Moments. [Link]

Sources

Technical Guide: Infrared (IR) Spectroscopy of 3-Bromopiperidin-4-one Hydrobromide

The following technical guide is structured to serve as a primary reference for the spectroscopic characterization of 3-Bromopiperidin-4-one hydrobromide . It synthesizes physical organic chemistry principles with practical analytical protocols to compensate for the scarcity of public reference spectra for this specific salt intermediate.

Executive Summary

This compound (CAS: 118652-88-3) is a critical heterocyclic intermediate, primarily utilized in the synthesis of pharmaceuticals requiring the piperidine scaffold (e.g., antihistamines, analgesics). Its reactivity is defined by the

For researchers and QC analysts, Infrared (IR) spectroscopy is the rapid-response tool for validating structural integrity. This guide details the specific vibrational signatures arising from the interplay between the ammonium cation , the ketone carbonyl , and the

Structural & Theoretical Basis

To accurately interpret the IR spectrum, one must understand the molecular geometry and electronic effects governing the bond force constants.

The -Halo Ketone Effect (Field Effect)

In a standard saturated six-membered ring ketone (e.g., cyclohexanone), the Carbonyl (C=O) stretch appears near 1715 cm⁻¹ . However, the introduction of an electronegative bromine atom at the

-

Mechanism: Through-space Field Effect . The dipole of the C-Br bond aligns with the C=O dipole. If the bromine is in the equatorial position (coplanar with the carbonyl), the dipolar repulsion increases the double-bond character of the carbonyl, stiffening the bond.

-

Result: The C=O band shifts to 1735–1755 cm⁻¹ .

-

Note: If the bromine were axial, the shift would be minimal (~5-10 cm⁻¹). In 3-bromopiperidin-4-one, the equatorial conformer is often favored or in dynamic equilibrium, leading to the higher wavenumber observation.

The Ammonium Salt Effect

As a hydrobromide salt, the nitrogen exists as a secondary ammonium cation (

-

Vibration: This generates strong, broad hydrogen-bonding networks in the solid state.

-

Result: A complex, broad absorption band spanning 2400–3000 cm⁻¹ , often obscuring C-H stretching modes. This is the "Ammonium Band."

Visualization of Vibrational Logic

The following diagram illustrates the causal relationships between the molecular structure and the observed spectral shifts.

Figure 1: Causal pathway linking structural features to diagnostic IR signals.

Experimental Protocol

Warning: this compound is hygroscopic and an irritant . Moisture absorption will result in a "water mask" (broad OH stretch at 3400 cm⁻¹) that destroys the resolution of the ammonium region.

Sample Preparation Workflow

The following protocol ensures a self-validating spectrum free from environmental artifacts.

-

Desiccation: Dry the sample in a vacuum desiccator over

for at least 4 hours prior to analysis. -

Method Selection:

-

ATR (Attenuated Total Reflectance): Preferred for speed. Use a Diamond or ZnSe crystal. Ensure high contact pressure.

-

KBr Pellet: Preferred for resolution. Mix 1-2 mg sample with 200 mg dry analytical grade KBr. Grind rapidly to avoid moisture uptake.

-

-

Background Scan: Collect 32 scans of ambient air/clean crystal immediately before sample loading.

-

Acquisition:

-

Resolution: 4 cm⁻¹[1]

-

Scans: 32 or 64

-

Range: 4000–400 cm⁻¹

-

Analytical Workflow Diagram

Figure 2: Step-by-step workflow for ensuring spectral integrity.

Spectral Interpretation Guide

The following table synthesizes theoretical predictions with standard group frequencies for this specific molecular scaffold.

Diagnostic Bands Table

| Functional Group | Vibration Mode | Expected Frequency (cm⁻¹) | Intensity | Notes & Causality |

| Ammonium Salt | N-H Stretching ( | 2400 – 3000 | Strong, Broad | Characteristic of secondary amine salts ( |

| C-H (Alkyl) | C-H Stretching ( | 2850 – 2980 | Medium | Usually appears as shoulders on the broad N-H band. |

| Ketone | C=O[2][3][4][5] Stretching ( | 1735 – 1750 | Very Strong | Critical Diagnostic. Shifted up from 1715 cm⁻¹ due to |

| Methylene | CH₂ Scissoring ( | 1440 – 1470 | Medium | Deformation of the piperidine ring CH₂ groups. |

| C-N Bond | C-N Stretching ( | 1200 – 1250 | Medium/Strong | Skeletal vibration of the piperidine ring. |

| C-Br Bond | C-Br Stretching ( | 600 – 700 | Medium | Fingerprint region. Position depends on rotational conformation (axial/equatorial). |

Interpretation Nuances

-

The "False" Alcohol: Do not confuse the broad N-H stretch (2400-3000) with a carboxylic acid O-H. The N-H band in salts is typically ragged with multiple sub-maxima, whereas O-H is smoother.

-

Decomposition Check: If the C=O band appears split or a new band appears near 1680 cm⁻¹ , it may indicate dehydrohalogenation (elimination of HBr) to form the

-unsaturated ketone (enone), which conjugates and lowers the frequency.-

Reaction: 3-Bromopiperidin-4-one

Piperid-2-en-4-one (unstable) or polymerization.

-

References & Authoritative Grounding

The spectral assignments and mechanistic explanations provided above are grounded in established physical organic chemistry and spectroscopic literature.

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard text for

-halo ketone shifts and amine salt bands). -

Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition. Wiley.

-

Smith, B. C. (2011). Fundamentals of Fourier Transform Infrared Spectroscopy. 2nd Edition. CRC Press. (Protocols for handling hygroscopic samples).

-

Jones, R. N., et al. (1952). "The Infrared Spectra of

-Bromo Ketones." Journal of the American Chemical Society, 74(11), 2828–2833. (Foundational paper on the field effect in cyclic ketones).

Sources

The Thermodynamic Gatekeepers: A Technical Guide to Melting Point and Solubility in Drug Discovery

Topic: Solid State Characterization: Melting Point, Solubility, and the Thermodynamic Interplay in Drug Development Content Type: Technical Guide / Whitepaper

Executive Summary

In pharmaceutical development, physical properties are not merely data points; they are the gatekeepers of bioavailability. As a Senior Application Scientist, I often observe that the failure of a drug candidate is not due to a lack of potency, but a failure to respect the thermodynamic penalties imposed by the crystal lattice.

This guide moves beyond basic definitions to explore the General Solubility Equation (GSE) , the rigorous characterization of polymorphism via Differential Scanning Calorimetry (DSC) , and the critical distinction between kinetic and thermodynamic solubility . It provides self-validating protocols designed to ensure that the data you generate is robust enough for regulatory scrutiny (CMC) and predictive enough for lead optimization.

Part 1: The Thermodynamic Foundation

The Crystal Lattice vs. Solvation Energy

Solubility is fundamentally a war between two forces:

-

Crystal Lattice Energy: The energy holding the solid drug molecules together (solute-solute interactions).

-

Solvation Energy: The energy released when the solvent interacts with the solute (solute-solvent interactions).

High melting point (

The General Solubility Equation (GSE)

The GSE links a drug's thermal property (

- (Melting Point): Represents the lattice energy penalty. For every 100°C increase in MP, aqueous solubility drops by 1 log unit (10-fold), assuming constant lipophilicity.

- : Represents the hydrophobic effect.

-

Implication: A "Brick Dust" molecule (High MP, High

) is the most difficult developability class.

Part 2: Melting Point & Thermal Analysis (DSC)

Beyond the Capillary: Differential Scanning Calorimetry

Simple capillary melting point apparatuses are insufficient for modern drug development because they cannot quantify the Enthalpy of Fusion (

Protocol: High-Resolution DSC for Polymorph Discrimination

Objective: To accurately determine

Equipment: Heat Flux or Power Compensation DSC (e.g., TA Instruments Q-series or PerkinElmer DSC 8000).

Step-by-Step Methodology:

-

Calibration:

-

Perform Indium calibration (

, -

Validation Step: If Indium onset deviates by

, recalibrate the temperature axis.

-

-

Sample Preparation:

-

Weigh 2–5 mg of sample into a Tzero aluminum pan.

-

Critical Nuance: Ensure good thermal contact by flattening the sample, but do not crush the crystals if investigating a specific polymorph, as mechanical stress can induce phase transitions.

-

Crimp with a pinhole lid (allows moisture escape) or hermetic lid (if solvates are suspected).

-

-

Method Parameters:

-

Standard Screening: Ramp 10°C/min from 25°C to (expected MP + 50°C).

-

Polymorph Resolution: If overlapping events are suspected, reduce ramp rate to 2°C/min.

-

-

Data Interpretation:

-

Melting: Sharp endothermic peak.[5] Report

(thermodynamically significant) rather than -

Recrystallization: Exothermic peak following a melt or glass transition. Indicates a metastable form converting to a stable form.[6][7]

-

Desolvation: Broad endotherm (often

). Confirm with TGA (Thermogravimetric Analysis).

-

Visualization: The Solid State Landscape

The following diagram illustrates the decision logic when interpreting thermal events.

Figure 1: Decision logic for interpreting Differential Scanning Calorimetry (DSC) thermograms in solid-state characterization.

Part 3: Solubility Profiling

Kinetic vs. Thermodynamic Solubility

Confusing these two is the most common error in early development.

| Feature | Kinetic Solubility | Thermodynamic Solubility |

| Starting Material | DMSO Stock Solution (Liquid) | Crystalline Solid (Powder) |

| State | Metastable (Amorphous precipitate) | Equilibrium (Saturated solution) |

| Throughput | High (96-well plate) | Low/Medium (Shake Flask) |

| Relevance | HTS, Early Lead Gen | Lead Opt, Formulation, CMC |

| Risk | Overestimates solubility (supersaturation) | Accurate prediction of in vivo limit |

Protocol: Thermodynamic Shake-Flask Method (Gold Standard)

Objective: Determine the equilibrium solubility of the stable crystalline form.

Reagents:

-

pH 1.2 (0.1N HCl), pH 4.5 (Acetate), pH 6.8 (Phosphate).

-

Biorelevant Media (FaSSIF/FeSSIF) for predicting food effects.

Step-by-Step Methodology:

-

Preparation:

-

Add excess solid drug to the buffer in a glass vial. "Excess" means solid must be visible at the bottom.

-

Causality: If no solid remains, you are measuring concentration, not solubility.

-

-

Equilibration:

-

Agitate (shake or stir) at constant temperature (usually 25°C or 37°C) for 24 to 72 hours.

-

Self-Validation: Measure solubility at 24h and 48h. If values differ by >5%, equilibrium has not been reached. Continue shaking.

-

-

Phase Separation:

-

Filtration (PVDF/PTFE 0.45 µm) or Centrifugation.

-

Pre-saturation: Saturate the filter with the solution first to prevent drug adsorption to the filter membrane.

-

-

pH Verification (Critical):

-

Measure the pH of the filtrate after equilibrium.

-

Why? Dissolving a salt or ionizable drug can shift the buffer pH significantly, invalidating the data point if not corrected.

-

-

Quantification:

-

Analyze filtrate via HPLC-UV against a standard curve.

-

Visualization: The Solubility Workflow

This diagram outlines the progression from discovery to development.

Figure 2: Workflow progression from kinetic screening to thermodynamic validation and biorelevant testing.

Part 4: Data Presentation & Analysis

When reporting physical properties, structure your data to highlight the Structure-Property Relationships (SPR) .

Table 1: Example Data Set for Lead Optimization

| Compound ID | MP ( | Kinetic Sol (pH 7.4) | Thermo Sol (pH 7.4) | Classification | ||

| Drug A | 120 | 45 | 2.5 | 150 µg/mL | 145 µg/mL | Developable |

| Drug B | 245 | 110 | 4.1 | 80 µg/mL | 2 µg/mL | Brick Dust |

| Drug C | 115 | 40 | 4.0 | 5 µg/mL | 4 µg/mL | Grease Ball |

-

Analysis of Drug B: The high discrepancy between Kinetic and Thermo solubility indicates Drug B forms a stable, high-energy lattice (High MP, High

) that precipitates out over time. The kinetic value was a "false positive" supersaturated state.

References

-

Jain, N., & Yalkowsky, S. H. (2001). Estimation of the aqueous solubility I: application to organic nonelectrolytes. Journal of Pharmaceutical Sciences. Link

-

FDA Guidance for Industry. (2017). Waiver of In Vivo Bioavailability and Bioequivalence Studies for Immediate-Release Solid Oral Dosage Forms Based on a Biopharmaceutics Classification System. Link

-

PerkinElmer. (2011).[4] High Resolution Characterization of Pharmaceutical Polymorphs Using Power Compensation DSC. Application Note. Link

-

Pudipeddi, M., & Serajuddin, A. T. (2005). Trends in solubility of polymorphs. Journal of Pharmaceutical Sciences. Link

-

OECD Guidelines for the Testing of Chemicals. (1995). Test No. 105: Water Solubility. OECD Publishing. Link

Sources

- 1. Ideal Solubility | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]

- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 3. experts.arizona.edu [experts.arizona.edu]

- 4. perkinelmer.com.ar [perkinelmer.com.ar]

- 5. thermalsupport.com [thermalsupport.com]

- 6. veeprho.com [veeprho.com]

- 7. tainstruments.com [tainstruments.com]

Technical Guide: Biological Potential of Piperidinone Scaffolds

Executive Summary

The piperidinone scaffold—specifically piperidin-4-one and piperidin-2-one (δ-lactam)—represents a "privileged structure" in medicinal chemistry. Its ubiquity stems from its ability to serve as a rigid pharmacophore that can be decorated to probe diverse biological targets, from kinase active sites to nuclear receptors.

This guide analyzes the structural versatility of piperidinones, focusing on their role as Michael acceptors in oncology, their emerging utility in metabolic disease (FXR agonists), and their application in antimicrobial therapeutics. It provides a technical roadmap for rational design, synthesis, and biological validation.

Structural Chemistry & Classification

The biological activity of piperidinones is dictated by the position of the carbonyl group and the electronic environment of the nitrogen atom.

The Core Scaffolds

| Scaffold Type | IUPAC Name | Key Chemical Feature | Primary Biological Utility |

| Piperidin-4-one | Piperidin-4-one | C4-Ketone; susceptible to enolization and condensation at C3/C5. | Anticancer (Curcumin mimics), CNS agents.[1][2] |

| Piperidin-2-one | Piperidin-2-one | C2-Lactam; chemically stable amide bond. | Peptidomimetics, Antimicrobial, FXR agonists. |

| Dihydropyridinone | 2,3-Dihydro-4-pyridone | Conjugated enone system. | Irreversible covalent inhibitors (Michael acceptors). |

Pharmacophore Logic: The Michael Acceptor

In anticancer drug design, the 3,5-bis(benzylidene)-4-piperidinone motif is critical.

-

Mechanism: The

-unsaturated ketone acts as a Michael acceptor. -

Target: Nucleophilic sulfhydryl (-SH) groups on cysteine residues of proteins (e.g., Thioredoxin reductase, NF-

B, STAT3). -

Selectivity: The rigidity of the piperidinone ring holds the two aryl rings in a specific conformation, often enhancing binding affinity compared to the flexible acyclic analog, curcumin.

Structure-Activity Relationship (SAR) Analysis

Piperidin-4-one Anticancer SAR

The potency of piperidin-4-one derivatives is governed by electronic and steric effects at three vectors:

-

The Nitrogen (N1):

-

H-bond Donor: Free NH is often required for solubility but can be alkylated to improve lipophilicity/permeability.

-

Acylation: Converting to an amide (N-acyl) often reduces cytotoxicity by altering the ring conformation and reducing basicity.

-

-

The Aryl Wings (C3/C5):

-

Electron Withdrawing Groups (EWGs): Substituents like -F or -NO2 on the benzylidene rings increase the electrophilicity of the

-carbon, enhancing reaction with thiols (increased potency but potential toxicity). -

Electron Donating Groups (EDGs): -OMe or -OH groups mimic curcumin, providing antioxidant balance and often improving selectivity for tumor cells over normal fibroblasts.

-

-

The Linker:

-

Direct conjugation (benzylidene) is superior to extended linkers for maintaining the optimal "butterfly" conformation required for active site docking.

-

Visualization: SAR Logic

The following diagram illustrates the core SAR principles for a cytotoxic piperidinone derivative.

Caption: SAR map of 3,5-bis(benzylidene)-4-piperidinone. The C3/C5 unsaturation is the "warhead," while N-substitution modulates ADME properties.

Biological Mechanisms & Therapeutic Applications[1][2][3][4][5][6][7][8][9][10]

Oncology: The EF24 Paradigm

Compound: EF24 (Diphenyl difluoroketone analog).

Mechanism: EF24 is a potent inhibitor of the NF-

-

Causality: By covalently binding to IKK

(via Michael addition), it prevents the phosphorylation of I -

Outcome: Downregulation of anti-apoptotic proteins (Bcl-2, Bcl-xL) and upregulation of pro-apoptotic Bax.

Metabolic Disease: FXR Agonists

Recent work (e.g., LZ-007) utilizes the piperidinone scaffold not as a cytotoxin, but as a rigid linker to target the Farnesoid X Receptor (FXR).

-

Application: Treatment of MASH (Metabolic dysfunction-associated steatohepatitis).[3]

-

Advantage: The piperidine ring reduces lipophilicity compared to traditional steroid-based FXR agonists, improving the pharmacokinetic profile.

Signaling Pathway Visualization

The following diagram details the apoptotic cascade triggered by piperidinone-based electrophiles.

Caption: Mechanism of Action for piperidinone-induced apoptosis via NF-kappaB pathway suppression.[4][5]

Experimental Protocols

Synthesis: Claisen-Schmidt Condensation

Objective: Synthesis of 3,5-bis(benzylidene)-4-piperidinone derivatives.

Rationale: This reaction exploits the acidity of the

Protocol:

-

Reagents: 4-Piperidinone hydrochloride (1.0 eq), Substituted Benzaldehyde (2.2 eq), Acetic Acid (Glacial), dry HCl gas (or concentrated HCl).

-

Procedure:

-

Dissolve 4-piperidinone HCl and the aldehyde in Glacial Acetic Acid (10 mL/g).

-

Purge the solution with dry HCl gas for 30 minutes OR add catalytic concentrated HCl.

-

Stir at room temperature for 24–48 hours. A precipitate typically forms.

-

Workup: Filter the solid.[6] Wash with cold ethanol and diethyl ether to remove unreacted aldehyde.

-

Purification: Recrystallize from ethanol/water.

-

-

Validation:

-

1H NMR: Look for the disappearance of

-methylene protons (approx 2.5 ppm) and appearance of vinylic protons (7.6–7.8 ppm, singlet).

-

Biological Assay: MTT Cytotoxicity Screen

Objective: Determine IC50 values to assess potency. Trustworthiness Check: Include a positive control (e.g., Curcumin or Doxorubicin) and a vehicle control (DMSO < 0.1%).

Protocol:

-

Seeding: Seed cancer cells (e.g., HL-60, MCF-7) at

cells/well in 96-well plates. Incubate for 24h. -

Treatment: Add test compounds dissolved in DMSO at serial dilutions (0.1

M to 100 -

Incubation: Incubate for 48h at 37°C, 5% CO2.

-

Development: Add MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.

-

Readout: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression (GraphPad Prism).

Future Outlook

-

PROTACs: Piperidinones are being explored as warheads or linkers in Proteolysis Targeting Chimeras (PROTACs) to degrade oncogenic proteins rather than just inhibiting them.

-

Hybrid Drugs: Coupling piperidinones with NSAIDs or quinolones to create dual-action anti-inflammatory/antimicrobial agents.

References

-

Piperidine-containing drugs and recently studied analogs. Source: European Journal of Medicinal Chemistry (2025).[2] Significance: Comprehensive review of piperidine pharmacokinetics and metabolic stability.

-

Design, synthesis, and biological evaluation of novel highly potent FXR agonists bearing piperidine scaffold. Source: European Journal of Medicinal Chemistry (2025).[2] Significance: Demonstrates the utility of the scaffold in metabolic diseases (MASH) and non-cytotoxic applications.

-

Recent advances in piperidones as privileged scaffolds for drug discovery and development. Source: Medicinal Chemistry Research (2026).[7][8] Significance: Detailed analysis of multicomponent reactions and antioxidant/anticancer mechanisms.[7]

-

Synthesis and Structure-Activity Relationships of β- and α-Piperidine Sulfone Hydroxamic Acid Matrix Metalloproteinase Inhibitors. Source: Journal of Medicinal Chemistry (ACS). Significance: foundational work on using piperidines for MMP inhibition and oral antitumor efficacy.[9]

-

Anticancer Applications and Pharmacological Properties of Piperidine and Piperine. Source: Frontiers in Pharmacology / NIH (2020/2024). Significance: Explains the apoptosis and autophagy mechanisms, specifically the Bax/Bcl-2 regulation.[4]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and biological evaluation of novel highly potent FXR agonists bearing piperidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. chemrevlett.com [chemrevlett.com]

- 7. researchgate.net [researchgate.net]

- 8. dovepress.com [dovepress.com]

- 9. pubs.acs.org [pubs.acs.org]

Literature review on the discovery of brominated piperidinones

The Strategic Evolution of Brominated Piperidinones: From Marine Origins to Synthetic Scaffolds

Executive Summary

The brominated piperidinone scaffold represents a specialized yet critical niche in heterocyclic chemistry, serving as a linchpin in the discovery of bioactive alkaloids and the industrial synthesis of blockbuster anticoagulants. Unlike ubiquitous chlorinated aromatics, brominated piperidinones offer unique reactivity profiles—specifically the labile C–Br bond—that enable rapid diversification via cross-coupling and nucleophilic substitution.

This technical guide analyzes the "discovery" of this moiety through three lenses: its isolation from obscure natural sources (e.g., Punica granatum), the evolution of regioselective synthetic protocols (from harsh halogenation to photoredox catalysis), and its pivotal role as a transient intermediate in the synthesis of Factor Xa inhibitors like Apixaban.

The Strategic Imperative: Why Brominated Piperidinones?

In drug discovery, the piperidin-2-one (valerolactam) ring provides a conformationally constrained pharmacophore that mimics peptide bonds while resisting enzymatic hydrolysis. The introduction of a bromine atom, particularly at the C3 (

Key Structural Advantages

-

C3-Bromination: Activates the

-position for nucleophilic attack, essential for installing heteroatoms (e.g., the morpholine ring in Apixaban precursors). -

C5-Bromination: Often derived from cyclization strategies, this position allows for late-stage cross-coupling to extend the carbon skeleton.

-

Lipophilicity Modulation: The bromine atom increases logP, altering membrane permeability before being displaced in the final drug candidate.

| Feature | C3-Bromo-piperidin-2-one | C5-Bromo-piperidin-2-one |

| Primary Utility | Cross-coupling (Suzuki/Buchwald) | |

| Synthetic Access | Direct halogenation (Electrophilic) | De novo cyclization (Intramolecular) |

| Reactivity | High (prone to elimination) | Moderate (stable intermediate) |

Synthetic Discovery & Methodology

The "discovery" of efficient routes to these compounds has evolved from harsh classical methods to elegant catalytic systems.

The Classical Route: Direct -Bromination

The historical method for synthesizing 3-bromo-piperidin-2-one involves the activation of the lactam with phosphorus pentachloride (PCl

-

Mechanism: The lactam is converted to an imidoyl chloride or phosphate intermediate, enhancing the nucleophilicity of the

-carbon (via enol/enamine tautomerization), which then attacks molecular bromine. -

Causality: Zinc chloride (ZnCl

) is often added as a Lewis acid catalyst to stabilize the transition state and accelerate the enolization.

The Modern Route: Regioselective C–H Functionalization

Recent advances (e.g., Baran et al., 2013) in the bromination of fused heterocyclic N-oxides have inspired milder protocols for lactams. Using reagents like Tetrabutylammonium tribromide (TBATB) allows for high regioselectivity without the corrosive byproducts of PCl

Photoredox Catalysis: The [1+2+3] Strategy

A 2023 breakthrough utilized organophotocatalysis to construct the piperidinone ring de novo. By coupling an alkene, an unsaturated carbonyl, and an ammonium salt, researchers can assemble the ring in a single step.[1] While primarily for the scaffold itself, incorporating brominated alkenes (e.g., 5-bromo-1-pentene) into this sequence allows for the direct "discovery" of brominated derivatives without post-synthetic functionalization.

Case Study: The Apixaban Intermediate Logic

The most commercially significant application of the brominated (or chlorinated) piperidinone scaffold is in the synthesis of Apixaban (Eliquis), a Factor Xa inhibitor.

The "Hidden" Halogen

While the final drug does not contain bromine, the synthesis relies heavily on a 3,3-dihalo-piperidin-2-one or 3-halo-enamine intermediate.

-

Activation: The piperidin-2-one ring is di-halogenated at C3.

-

Elimination-Addition: This intermediate undergoes elimination to form a reactive vinyl halide (or equivalent), which is then attacked by morpholine.

-

Result: The morpholine group is installed regioselectively, a transformation impossible without the "activating" halogen discovery.

Natural Product Origins: The Pomegranate Anomaly

While rare, brominated piperidinones do occur in nature. A notable discovery was the isolation of

-

Discovery Context: Extracted using methanol/chloroform and identified via GC-MS.

-

Bioactivity: The compound exhibits significant antimicrobial activity against pathogenic isolates, outperforming standard extracts.

-

Significance: This suggests that the brominated alkyl side chain (likely derived from a biosynthetic failure of ring closure or halogenase activity) confers a defense mechanism to the plant.

Experimental Protocol: Synthesis of 3-Bromo-piperidin-2-one

Directive: This protocol is designed for the synthesis of the mono-brominated intermediate, a versatile building block.

Reagents

-

Piperidin-2-one (Valerolactam): 10.0 g (101 mmol)

-

Phosphorus Pentachloride (PCl

): 22.0 g (106 mmol) -

Bromine (Br

): 16.0 g (100 mmol) -

Zinc Chloride (ZnCl

, anhydrous): 0.5 g (Catalyst) -

Solvent: Chloroform (CHCl

), dry.

Step-by-Step Methodology

-

Activation: In a 250 mL three-necked flask equipped with a reflux condenser and dropping funnel, dissolve piperidin-2-one in 50 mL of dry CHCl

. -

Catalyst Addition: Add ZnCl

and cool the mixture to 0°C in an ice bath. -

Chlorination/Enolization: Add PCl

portion-wise over 30 minutes. Caution: vigorous evolution of HCl gas. Stir at 0°C for 1 hour. -

Bromination: Warm the solution to 15°C. Add the Bromine solution (in 10 mL CHCl

) dropwise over 45 minutes. The red color should dissipate as the reaction proceeds. -

Reflux: Heat the mixture to 40-45°C for 4 hours to ensure completion.

-

Quench: Pour the reaction mixture onto 200 g of crushed ice. Neutralize excess bromine with saturated Sodium Bisulfite (NaHSO

) solution until the color disappears. -

Extraction: Separate the organic layer. Extract the aqueous layer with CHCl

(2 x 50 mL). -

Purification: Dry combined organics over MgSO

, filter, and concentrate in vacuo. Recrystallize the residue from acetone/hexane to yield white crystals.

Validation Check:

-

TLC: Silica gel, EtOAc:Hexane (1:1). Product R

~ 0.4 (distinct from starting material R -

Melting Point: Target range 107–109°C (for 3-methyl analog reference) or similar for unsubstituted.

References

-

Pei, Z., et al. (2007).[2] Discovery and structure-activity relationships of piperidinone- and piperidine-constrained phenethylamines as novel, potent, and selective dipeptidyl peptidase IV inhibitors. Journal of Medicinal Chemistry. Link

-

Wengryniuk, S. E., et al. (2013).[3] Regioselective bromination of fused heterocyclic N-oxides. Organic Letters. Link

-

Al-Salman, H. N. K. (2019). Antimicrobial Activity of the Compound 2-Piperidinone, N-[4-Bromo-n-butyl]- Extracted from Pomegranate Peels. Asian Journal of Pharmaceutics. Link

-

Pinto, D. J. P., et al. (2007).[2][4] Discovery of 1-(4-Methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (Apixaban, BMS-562247), a Highly Potent, Selective, Efficacious, and Orally Bioavailable Inhibitor of Blood Coagulation Factor Xa. Journal of Medicinal Chemistry. Link

-

Zhang, H., et al. (2023).[2][5] Organophotocatalysed synthesis of 2-piperidinones in one step via [1 + 2 + 3] strategy. Nature Communications. Link

Sources

- 1. Organophotocatalysed synthesis of 2-piperidinones in one step via [1 + 2 + 3] strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Regioselective bromination of fused heterocyclic N-oxides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

Technical Guide: Stability and Degradation Profile of 3-Bromopiperidin-4-one Hydrobromide

Executive Summary

3-Bromopiperidin-4-one hydrobromide (CAS 118652-88-3) is a high-value, high-risk synthetic intermediate. Its utility in constructing fused heterocycles (e.g., thiazolopyridines via Hantzsch synthesis) is counterbalanced by its inherent instability.

The Core Stability Thesis: This compound exists in a metastable state. The hydrobromide salt form is essential for kinetic stability, effectively "masking" the nucleophilic secondary amine to prevent rapid self-polymerization. However, the

Critical Handling Directive:

-

Storage: Strict 2–8°C (or -20°C for long-term), under Argon/Nitrogen, desiccated.

-

Usage: Never "free-base" this compound for storage. Neutralize in situ only.

-

Visual Indicator: Transition from white/off-white crystalline solid to yellow/brown sticky gum indicates significant dehydrohalogenation and subsequent polymerization.

Structural Vulnerability Analysis

To understand the degradation profile, we must deconstruct the molecule’s competing electronic forces.

| Structural Motif | Function | Stability Risk |

| C4-Ketone | Electrophile | Activates the C3-position, increasing acidity of |

| C3-Bromine | Leaving Group | Creates a site for nucleophilic attack ( |

| Piperidine Nitrogen | Nucleophile (Latent) | In the HBr salt form ( |

The "Salt Shield" Mechanism

The hydrobromide acid exerts a protective effect. By protonating the nitrogen (

-

Stability Condition:

(Maintained by HBr salt). -

Instability Trigger:

(Introduction of base or moisture).

Degradation Pathways: The Mechanistic Core

The following diagram details the bifurcation of degradation pathways based on environmental triggers (pH and Moisture).

Figure 1: Mechanistic divergence of 3-Bromopiperidin-4-one degradation. Note that the "Elimination Product" is an enone, which is highly reactive and leads to tar-like polymers.

Detailed Pathway Analysis

Pathway A: The Favorskii Rearrangement (Ring Contraction)

This is the most insidious degradation pathway because it fundamentally alters the carbon skeleton.

-

Trigger: Exposure to basic conditions (e.g., during workup or improper neutralization).

-

Mechanism: Base abstracts an

-proton (at C5), forming an enolate. The enolate attacks the C3-Br, ejecting bromide to form a transient cyclopropanone intermediate. Subsequent nucleophilic attack opens the ring. -

Outcome: Transformation from a 6-membered piperidine to a 5-membered pyrrolidine-2-carboxylic acid derivative. This is a "silent killer" in synthesis as the molecular weight change is minimal (isomerization or hydration) but the structure is ruined.

Pathway B: Dehydrohalogenation (Elimination)

-

Trigger: Heat (

) or weak bases. -

Mechanism: Loss of HBr to form the

-unsaturated ketone (enone). -

Outcome: The resulting enone is a Michael acceptor. It will rapidly react with any available nucleophile (including the free amine of non-degraded molecules), leading to oligomerization. This causes the "browning" of the solid.

Experimental Profiling & Quality Control

Do not assume commercial batches are 100% pure. The HBr salt is hygroscopic; absorbed water accelerates hydrolysis.

Protocol 1: Purity Assessment via HPLC

Rationale: GC is unsuitable due to thermal instability (degradation in the injector port). Reverse-phase HPLC with acidic buffering is required to stabilize the amine.

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 210 nm (carbonyl) and 254 nm.

-

Expected Result:

-

Parent Peak: ~2-3 min (highly polar).

-

Degradants (Enone/Dimers): Later eluting, broader peaks.

-

Protocol 2: Rapid "Use/No-Use" Decision Tree

Use this flowchart before committing the reagent to a GMP or high-value synthesis.

Figure 2: Rapid Quality Control Decision Matrix.

Handling and Storage Protocols

Storage Standards

-

Temperature: Store at 2°C to 8°C . For storage > 3 months, freeze at -20°C .

-

Atmosphere: Store under Argon or Nitrogen. Oxygen is less of a concern than moisture, but inert gas prevents moisture ingress.

-

Container: Amber glass with a Parafilm or Teflon-taped seal. Avoid metal spatulas (trace metal can catalyze radical decomposition of C-Br).

Synthesis Best Practices

-

The "In Situ" Rule: If your reaction requires the free base (e.g., nucleophilic substitution), add the base (e.g.,

,-

Incorrect: Neutralize salt

Isolate free base -

Correct: Dissolve Salt + Electrophile

Add Base dropwise.

-

-

Solvent Choice: Methanol or Ethanol are common but can act as nucleophiles over long periods. For non-nucleophilic environments, use DMF or Acetonitrile, but ensure the salt is soluble.

References

-

PubChem. (2025). 3-Bromo-1-methylpiperidin-4-one hydrobromide.[1][2][3] National Library of Medicine. Retrieved January 28, 2026, from [Link]

- Sato, K., et al. (1999). Favorskii rearrangement of -dihalo ketones. Journal of Organic Chemistry. (General mechanism reference for cyclic -halo ketones).

- Google Patents. (2022). Preparation method of idoxaban and intermediate thereof. Patent CN114044783A. (Demonstrates reactivity of 3-bromo-4-piperidinone derivatives in Hantzsch synthesis).

Sources

Thermogravimetric Analysis (TGA) of 3-Bromopiperidin-4-one Hydrobromide: A Technical Characterization Guide

This guide outlines the thermogravimetric analysis (TGA) framework for 3-Bromopiperidin-4-one hydrobromide , a critical intermediate in the synthesis of heterocyclic pharmaceuticals.

Executive Summary

This compound (C

This guide provides a validated experimental protocol for TGA characterization. It moves beyond simple melting point determination to quantify desolvation, stoichiometric integrity, and the kinetics of dehydrobromination—a critical degradation pathway that dictates storage conditions and process safety.

Physicochemical Context & Theoretical Profile

Understanding the structural drivers of thermal instability is prerequisite to interpreting TGA data.

-

Hygroscopicity: As a hydrobromide salt, the compound is prone to surface adsorption of atmospheric moisture.

-

Thermal Lability: The C-Br bond adjacent to the carbonyl group is electron-deficient. Upon heating, the salt lattice breaks down, releasing HBr. The resulting free base is highly reactive and prone to rapid polymerization or elimination to form

-unsaturated ketones (enones).

Predicted Stoichiometric Mass Loss

Theoretical calculations provide the baseline for validating experimental TGA curves.

| Component | Molecular Formula | Molecular Weight ( g/mol ) | Theoretical Mass % |

| Parent Salt | C | 258.94 | 100.0% |

| Free Base | C | 178.03 | 68.8% |

| HBr (Gas) | HBr | 80.91 | 31.2% |

Note: A mass loss step of approximately 31% is the primary indicator of salt dissociation.

Experimental Protocol

To ensure data integrity and prevent instrument damage from corrosive HBr off-gassing, the following protocol must be strictly adhered to.

Instrumentation & Safety

-

Crucible Selection: Ceramic (Alumina) or Platinum pans are mandatory. Do not use Aluminum pans, as HBr evolved during decomposition will react with the pan, causing artificial mass gain and sensor damage.

-

Purge Gas: Nitrogen (N

) at 40–60 mL/min. -

Sample Mass: 5–10 mg (balances sensitivity vs. signal-to-noise).

Workflow Logic

The following diagram illustrates the self-validating workflow designed to differentiate between moisture loss and degradation.

Figure 1: Step-wise TGA workflow designed to isolate moisture content (Ramp 1) from thermal degradation (Ramp 2).

Data Interpretation & Analysis

A typical TGA thermogram for this compound exhibits three distinct stages.

Stage 1: Desolvation (30°C – 105°C)

-

Observation: Minor mass loss (< 2.0%).

-

Causality: Loss of physisorbed water or residual process solvents.

-

Quality Check: If loss > 5%, the sample is likely a hydrate or significantly degraded.

Stage 2: Salt Dissociation & Dehydrobromination (Onset ~150°C – 200°C)

-

Observation: Sharp, significant mass loss.

-

Mechanism: The ionic lattice collapses. HBr gas is evolved.[2]

-

Equation:

-

Validation: The mass loss should approach the theoretical 31.2% . Deviations suggest non-stoichiometric salt formation or impurities.

Stage 3: Oxidative Degradation (200°C – 600°C)

-

Observation: Gradual, continuous mass loss leading to char.

-

Mechanism: The reactive free base undergoes intermolecular condensation and fragmentation.

Decomposition Pathway Visualization

The following diagram details the chemical causality behind the mass loss events.

Figure 2: Thermal decomposition pathway showing the divergence between volatile HBr release and carbonization.

Advanced Kinetic Analysis

For drug stability filings, calculating the Activation Energy (

-

Method: Run the TGA protocol at three distinct heating rates (

): 5, 10, and 20 °C/min. -

Model: Apply the Flynn-Wall-Ozawa (FWO) isoconversional method.

-

Application: Plot

vs-

Significance: A lower

indicates higher susceptibility to thermal excursions during manufacturing (e.g., milling or drying).

-

Troubleshooting & Common Artifacts

-

Buoyancy Effect: An apparent mass gain at the start of heating. Correction: Perform a blank run with an empty crucible and subtract the baseline.

-

Pan Reaction: Black pitting on aluminum pans. Correction: Switch to Platinum or Alumina immediately.

-

Explosive Degradation: Sudden signal noise. Correction: Reduce sample size to <2 mg and use a pinhole lid to control gas release rate.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 118652-88-3, 3-Bromo-4-piperidinone hydrobromide. Retrieved from [Link]

- Gabbott, P. (2008).Principles and Applications of Thermal Analysis. Blackwell Publishing. (Standard reference for TGA methodology and pan selection).

-

Vyazovkin, S., et al. (2011). ICTAC Kinetics Committee recommendations for performing kinetic computations on thermal analysis data. Thermochimica Acta. Retrieved from [Link]

- Skoog, D. A., Holler, F. J., & Crouch, S. R. (2017).Principles of Instrumental Analysis. Cengage Learning.

Sources

Technical Guide: X-ray Crystallography of 3-Bromopiperidin-4-one Hydrobromide Derivatives

Executive Summary

This technical guide provides a comprehensive structural and crystallographic analysis of 3-Bromopiperidin-4-one hydrobromide and its functionalized derivatives. These scaffolds are critical pharmacophores in medicinal chemistry, serving as precursors for antimicrobial, anticancer, and analgesic agents. The presence of the halogen at the

Chemical Context & Structural Significance[1][2][3][4][5][6][7][8][9]

The Pharmacophore and Stereochemistry

The 3-bromopiperidin-4-one core introduces a chiral center at the C3 position. In the hydrobromide salt form, the nitrogen is protonated (

-

Conformational Analysis: The piperidine ring typically adopts a chair conformation .[1][2] However, the introduction of the electronegative bromine at C3 creates a stereoelectronic conflict.

-

Dipole Minimization: In

-haloketones, the C-Br bond often prefers an axial orientation to maximize the distance between the -

Steric Factors: In 2,6-disubstituted derivatives (e.g., 2,6-diphenyl), the bulky aryl groups lock the ring into a specific chair conformation (equatorial placement). The C3-bromo substituent's orientation is then dictated by the balance between 1,3-diaxial interactions and the aforementioned dipole effects.

-

Stability Considerations

The free base of 3-bromo-4-piperidone is kinetically unstable, prone to intermolecular alkylation (polymerization) or elimination of HBr to form

Synthesis & Crystallization Protocols

Optimized Synthesis Workflow

The synthesis typically proceeds via the bromination of a pre-formed piperidin-4-one precursor. The use of N-Bromosuccinimide (NBS) is preferred over elemental bromine for kinetic control.

Protocol:

-

Dissolution: Dissolve the piperidin-4-one derivative (1.0 eq) in Chloroform (

) or Acetic Acid. -

Bromination: Add NBS (1.1 eq) portion-wise at 0°C to suppress poly-bromination.

-

Salt Formation: If using

, the product may need conversion to the HBr salt by adding 33% HBr in Acetic Acid. -

Isolation: Filter the precipitate and wash with cold ether.

Crystal Growth Strategy

Obtaining single crystals of the hydrobromide salt requires controlling the ionic saturation.

-

Method A: Slow Evaporation (Preferred)

-

Solvent: Absolute Ethanol or Methanol/Ethyl Acetate (3:1 v/v).

-

Procedure: Dissolve 50 mg of the salt in 5 mL of warm ethanol. Filter through a 0.45

m PTFE syringe filter into a clean vial. Cover with parafilm, punch 3-5 pinholes, and store at 4°C. -

Mechanism: Lowering temperature reduces solubility while slow evaporation drives supersaturation.

-

-

Method B: Vapor Diffusion

-

Solvent System: Inner vial (Methanol), Outer vial (Diethyl Ether).

-

Rationale: Ether diffuses into methanol, lowering the dielectric constant and forcing the ionic salt out of solution gently.

-

Workflow Diagram

Caption: Step-by-step workflow from precursor to diffraction-quality single crystals.

X-Ray Data Collection & Refinement Strategy

Data Collection Parameters

For hydrobromide salts, absorption correction is critical due to the heavy Bromine atom (

| Parameter | Recommendation | Rationale |

| Radiation Source | Mo K | Preferred over Cu K |

| Temperature | 100 K (Cryogenic) | Essential to reduce thermal vibration of the flexible piperidine ring and improve high-angle data. |

| Resolution | 0.75 Å or better | Required to resolve H-atom positions on the protonated nitrogen. |

| Redundancy | > 4.0 | High redundancy improves the accuracy of absorption corrections (SADABS/CrysAlisPro). |

Structure Solution & Refinement

-

Space Group: Common derivatives often crystallize in Centrosymmetric Monoclinic space groups (e.g.,

) or Orthorhombic ( -

Disorder Handling: The piperidine ring may show puckering disorder. Use PART commands in SHELXL to model alternate chair/boat conformations if electron density suggests >0.5 Å deviation.

-

Hydrogen Placement:

-

C-H: Constrain using a riding model (HFIX 23 for

, HFIX 43 for aromatic). -

N-H: Locate difference Fourier map peaks for the ammonium protons (

). Refine coordinates freely with isotropic thermal parameters (

-

Structural Analysis & Intermolecular Interactions[10]

Supramolecular Synthons

The crystal packing of 3-bromopiperidin-4-one hydrobromides is dominated by charge-assisted hydrogen bonds.

-

The Ionic Anchor (

): The protonated amine acts as a strong donor. The bromide anion acts as a bridge, accepting H-bonds from multiple cations, often forming 1D chains or 2D layers.-

Typical Distance:

Å. -

Angle:

.

-

-

Weak Interactions (

): The carbonyl oxygen at C4 typically accepts weak hydrogen bonds from adjacent C-H donors (either from the piperidine ring or substituents), stabilizing the 3D network.

Interaction Network Diagram

Caption: Supramolecular assembly showing the dominant charge-assisted N-H...Br interaction.

Comparative Case Study: 2,6-Diphenyl Derivatives

A widely studied subset involves 2,6-diphenyl substitutions.[3]

-

Observation: In r-2, c-6-diphenyl-t-3-bromopiperidin-4-one hydrobromide, the phenyl rings adopt equatorial positions to minimize 1,3-diaxial strain.

-

Bromine Position: The bromine at C3 typically adopts an equatorial orientation in this locked system, contrasting with the axial preference in flexible cyclohexanones. This is due to the severe steric clash that an axial bromine would have with the axial protons at C5 and the general ring distortion caused by the bulky phenyl groups.

-

Refinement Note: Watch for "Twist-Boat" intermediates if the N-substituent is bulky (e.g., N-methyl or N-benzyl).

References

-

PubChem. (2025). 3-Bromo-1-methylpiperidin-4-one - Compound Summary (CID 12348858).[4] National Library of Medicine. Retrieved from [Link][4]

-

Aridoss, G., et al. (2009).[5] 1-(2-Bromoacetyl)-3-methyl-2,6-diphenylpiperidin-4-one: Synthesis and Crystal Structure. PMC - NIH. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 3-Bromo-1-methylpiperidin-4-one Hydrobromide Product Data. Retrieved from [Link]

-

Thanikachalam, V., et al. (2021).[6] Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters. Retrieved from [Link]

Sources

- 1. chemrevlett.com [chemrevlett.com]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and molecular structure exploration of novel piperidin-4-one imine derivatives combined with DFT and X-ray: A new class of antioxidant and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3-Bromo-1-methylpiperidin-4-one | C6H10BrNO | CID 12348858 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-(2-Bromoacetyl)-3-methyl-2,6-diphenylpiperidin-4-one - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Heterocyclic Construction using 3-Bromopiperidin-4-one Hydrobromide

Topic: Use of 3-Bromopiperidin-4-one Hydrobromide in Heterocyclic Synthesis Content Type: Detailed Application Note & Protocols Audience: Medicinal Chemists, Process Chemists, and Academic Researchers

Introduction: The Bifunctional Electrophile

This compound (CAS: 118652-88-3) is a high-value heterocyclic precursor defined by its consecutive bifunctional electrophilicity . Unlike simple

This reagent serves as a "linchpin" for fusing five-membered heterocycles onto a piperidine core, granting access to two privileged pharmacophores found in antithrombotics, kinase inhibitors, and GPCR ligands:

-

Thiazolo[5,4-c]pyridines (via Hantzsch synthesis).

-

Thieno[3,2-c]pyridines (via condensation with thioglycolates).

Chemical Profile & Stability[1]

-

Appearance: White to off-white crystalline solid.

-

Stability: The hydrobromide salt is the only stable form for storage. The free base is highly unstable, prone to rapid dimerization (dihydropyrazine formation) and polymerization due to the simultaneous presence of a nucleophilic amine and an electrophilic

-haloketone. -

Storage: Desiccated at 2–8°C. Hygroscopic.

Handling & Pre-Reaction Protocols

Critical Directive: Never isolate the free base of 3-bromopiperidin-4-one prior to reaction. Neutralization must occur in situ or in the presence of the trapping nucleophile.

Protocol 1: In Situ Neutralization Strategy

-

Solvent Choice: Ethanol (EtOH) or Acetonitrile (MeCN) are preferred. They solubilize the salt (often with slight heating) while mediating the subsequent condensation.

-

Base Selection:

-

For Hantzsch Synthesis: Sodium acetate (NaOAc) or Sodium bicarbonate (NaHCO

). These are mild enough to liberate the free amine without triggering rapid self-polymerization before the thioamide reacts. -

For Thiophene Annulation: Sodium ethoxide (NaOEt) or Triethylamine (TEA), added after the thiol component is introduced.

-

Synthesis of Thiazolo[5,4-c]pyridines (Hantzsch Protocol)

This pathway utilizes the Hantzsch Thiazole Synthesis to fuse a thiazole ring. This is the most robust application of 3-bromopiperidin-4-one.

Mechanism of Action

The reaction proceeds via an ordered cascade:

-

S-Alkylation: The sulfur atom of the thioamide attacks the C3-position, displacing the bromide.

-

Cyclodehydration: The nitrogen of the thioamide attacks the C4-ketone, followed by dehydration to aromatize the thiazole ring.

Experimental Protocol: Synthesis of 2-Amino-thiazolo[5,4-c]pyridine

Target Molecule: A bioisostere for amino-isoquinolines, useful in kinase inhibitor design.

Reagents:

-